3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-propyl-1H-1,2,4-triazole with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Uniqueness: 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. The propyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties .
Properties
CAS No. |
1206970-58-2 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-4-8-11-12-9-7(10(14)15)5-3-6-13(8)9/h3,5-6H,2,4H2,1H3,(H,14,15) |
InChI Key |
LYWFOVMQGYHPKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1C=CC=C2C(=O)O |
Origin of Product |
United States |
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